DL-threo-Ritalinic Acid Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H/t11-,12-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUMDQFFZZGUQY-FXMYHANSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Dl Threo Ritalinic Acid Hydrochloride
Racemic Synthesis Pathways of dl-threo-Ritalinic Acid
The racemic form of threo-ritalinic acid is a common precursor in the synthesis of its enantiomerically pure forms. Various methods have been developed to produce this racemic mixture, often involving multi-step chemical transformations.
Multi-Step Synthetic Approaches Utilizing Precursor Compounds
A prevalent multi-step synthesis for dl-threo-ritalinic acid commences with the coupling of 2-chloropyridine (B119429) and benzyl (B1604629) cyanide. google.com This initial step yields α-pyrid-2-yl-phenylacetonitrile. The nitrile group is then hydrated in an acidic environment to form α-pyrid-2-ylphenylacetamide. google.com Subsequent steps involve the transformation of this intermediate to the final product.
The key stages of this synthetic route are outlined below:
| Step | Reactants | Product | Description |
| 1 | 2-Chloropyridine, Benzyl Cyanide | α-Pyrid-2-yl-phenylacetonitrile | Coupling reaction to form the initial carbon-carbon bond. google.com |
| 2 | α-Pyrid-2-yl-phenylacetonitrile | α-Pyrid-2-ylphenylacetamide | Acid-catalyzed hydration of the nitrile group to an amide. google.com |
| 3 | α-Pyrid-2-ylphenylacetamide | α-Piperid-2-ylphenylacetamide | Catalytic hydrogenation of the pyridine (B92270) ring to a piperidine (B6355638) ring. google.com |
| 4 | α-Piperid-2-ylphenylacetamide | dl-threo-Ritalinic Acid | Hydrolysis of the amide and epimerization to the threo isomer. google.com |
Catalytic Hydrogenation and Epimerization in Synthesis
Catalytic hydrogenation is a crucial step in the synthesis, converting the aromatic pyridine ring of α-pyrid-2-ylphenylacetamide into a piperidine ring, thus forming α-piperid-2-ylphenylacetamide. google.com This reduction is typically carried out using a platinum-based catalyst. Following hydrogenation, the resulting mixture of erythro and threo isomers undergoes hydrolysis and epimerization to yield the desired dl-threo-ritalinic acid. google.com The epimerization step is essential to enrich the mixture with the thermodynamically more stable threo diastereomer.
Chiral Resolution Techniques for Enantiomeric Separation
The separation of the racemic dl-threo-ritalinic acid into its constituent d- and l-enantiomers is a critical process, as the pharmacological activity often resides in a single enantiomer. Diastereomeric salt formation is a classical and widely employed method for this purpose.
Diastereomeric Salt Formation with Chiral Carboxylic Acids (e.g., Tartaric Acid Derivatives)
The resolution of dl-threo-ritalinic acid can be effectively achieved by reacting it with a chiral resolving agent, such as a derivative of tartaric acid, to form diastereomeric salts. google.comchemeurope.com These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org Commonly used resolving agents include (+)-dibenzoyl-D-tartaric acid and ditoluoyltartaric acid. google.comgoogle.com
The process involves dissolving dl-threo-ritalinic acid and the chiral carboxylic acid in a suitable solvent system, often a mixture of methanol (B129727) and water. google.com Upon cooling or concentration, the less soluble diastereomeric salt precipitates out of the solution, allowing for its isolation. google.com The desired enantiomer of ritalinic acid can then be liberated from the salt by treatment with an acid or base. google.com
Optimization of Chiral Resolution Processes for High Optical Purity
Achieving high optical purity is paramount in the production of single-enantiomer drugs. The optimization of the chiral resolution process involves the careful selection of several parameters:
Resolving Agent: The choice of the chiral carboxylic acid derivative is critical. Esters of tartaric acid, such as dibenzoyltartaric acid and ditoluoyltartaric acid, have proven effective. google.comgoogle.com
Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent used. A mixture of methanol and water is a common choice, with the ratio being a key parameter to control the crystallization process. google.com
Temperature: Temperature plays a significant role in both the dissolution of the salts and the crystallization process. Controlled cooling is often employed to induce the precipitation of the desired diastereomer. google.com For instance, a process might involve heating the mixture to reflux to ensure complete dissolution, followed by gradual cooling to a specific temperature to initiate crystallization. google.com
Stoichiometry: The molar ratio of the racemic mixture to the resolving agent can influence the yield and purity of the resolved enantiomer.
By systematically adjusting these parameters, the resolution process can be fine-tuned to achieve high yields of the desired enantiomer with excellent optical purity (>99%). google.com
Preparation of Deuterated and Isotope-Labeled DL-threo-Ritalinic Acid Hydrochloride for Research
Isotopically labeled compounds are invaluable tools in various research applications, including metabolic studies and as internal standards in analytical methods.
The synthesis of deuterated dl-threo-ritalinic acid has been undertaken to serve as an analytical reference standard and as a precursor for deuterated methylphenidate. cerilliant.com One approach involves a seven-step synthesis starting from deuterated pyridine (pyridine-D5). cerilliant.com A critical step in this synthesis is the reduction of the deuterated pyridine moiety to a fully deuterated piperidine ring. cerilliant.com This process can result in a mixture of isotopologues (e.g., D10, D9, D8, D7), which can be characterized using techniques like mass spectrometry and quantitative nuclear magnetic resonance (qNMR). cerilliant.com
For applications in positron emission tomography (PET), carbon-11 (B1219553) (¹¹C) labeled compounds are utilized. The radiosynthesis of [¹¹C]-d-threo-methylphenidate has been achieved from d-threo-ritalinic acid hydrochloride. researchgate.net This involves a one-step O-methylation using [¹¹C]-methyl triflate. researchgate.net The amine functionality on the piperidine ring is effectively protonated and protected by performing the methylation in a buffered solution, which favors O-methylation over N-methylation. researchgate.net
| Isotope | Precursor | Labeling Agent | Application |
| Deuterium (B1214612) (D) | Pyridine-D5 | - | Internal standard for analytical quantification. cerilliant.com |
| Carbon-11 (¹¹C) | d-threo-Ritalinic Acid HCl | [¹¹C]-Methyl triflate | Radiotracer for PET imaging. researchgate.net |
Derivatization Strategies for DL-threo-Ritalinic Acid in Analogue Synthesis
This compound serves as a pivotal precursor in the synthesis of a diverse array of analogues, primarily through chemical modifications of its two reactive functional groups: the carboxylic acid and the secondary amine of the piperidine ring. These derivatization strategies allow for the systematic exploration of the structure-activity relationships of this class of compounds.
The primary and most extensively documented derivatization of DL-threo-ritalinic acid is the esterification of its carboxylic acid moiety. This transformation is the key step in the synthesis of methylphenidate and its various ester analogues. The general approach involves reacting ritalinic acid with an appropriate alcohol in the presence of an acid catalyst.
One common method for synthesizing analogues such as ethylphenidate and isopropylphenidate involves the direct esterification of DL-threo-ritalinic acid. For instance, the synthesis of isopropylphenidate is achieved by refluxing (±)-ritalinic acid with isopropyl alcohol saturated with hydrogen chloride gas. This straightforward acid-catalyzed esterification provides a reliable route to various ester analogues. Similarly, ethylphenidate can be synthesized by hydrolyzing methylphenidate hydrochloride to ritalinic acid, which is then esterified using ethanolic HCl.
The reaction conditions for these esterifications can be varied to optimize yield and purity. For example, the synthesis of methylphenidate hydrochloride from DL-threo-ritalinic acid can be carried out using methanol and hydrogen chloride gas. Low-temperature esterification has been explored to improve conversion rates and yields.
While derivatization of the carboxylic acid is well-established, modifications of the secondary amine on the piperidine ring present a more complex synthetic challenge, often involving multi-step processes. Direct N-alkylation or N-acylation of DL-threo-ritalinic acid is less commonly reported, with many synthetic routes for N-substituted analogues starting from precursors like N-Boc-piperidine. However, the synthesis of N-benzyl and N-methyl analogues of methylphenidate has been described, indicating that derivatization of the piperidine nitrogen is a viable strategy for generating structural diversity. These modifications are crucial for investigating the role of the piperidine nitrogen in the pharmacological activity of these compounds.
The synthesis of amide analogues of DL-threo-ritalinic acid represents another derivatization pathway. This can be achieved by converting the carboxylic acid to an amide, a transformation that introduces a different functional group and alters the molecule's physicochemical properties. While specific examples starting directly from DL-threo-ritalinic acid are not extensively detailed in readily available literature, the general principles of amide synthesis from carboxylic acids are applicable.
The following tables summarize the key derivatization strategies for DL-threo-ritalinic acid, focusing on the synthesis of ester and N-substituted analogues.
Table 1: Esterification of DL-threo-Ritalinic Acid
| Ester Analogue | Alcohol Reagent | Catalyst | Key Reaction Conditions |
| Methylphenidate | Methanol | Hydrogen Chloride | Low-temperature reaction can improve conversion and yield. google.com |
| Ethylphenidate | Ethanol | Ethanolic HCl | Typically involves hydrolysis of methylphenidate followed by esterification. |
| Isopropylphenidate | Isopropyl Alcohol | Hydrogen Chloride | Refluxing (±)-ritalinic acid in isopropyl alcohol saturated with HCl gas. |
Table 2: N-Alkylation of Methylphenidate Analogues (Illustrative Examples)
| N-Alkyl Analogue | Alkylating Agent | General Synthetic Strategy |
| N-Methyl-4-methylphenidate | Not specified | Synthesis involves simultaneous methylation of the phenyl ring and the piperidine nitrogen. |
| N-Benzylmethylphenidate | Benzyl halide | Synthesis of N-benzyl substituted analogues has been reported. |
It is important to note that the synthesis of many advanced analogues often involves more intricate synthetic routes that may not start directly from DL-threo-ritalinic acid but rather from earlier-stage intermediates where the desired functionalities are introduced before the core ritalinic acid structure is fully assembled. nih.govresearchgate.net
Enzymatic and Metabolic Pathways Involving Ritalinic Acid
Role of Carboxylesterase 1 (CES1) in Methylphenidate Hydrolysis to Ritalinic Acid
The principal pathway for the metabolism of methylphenidate is its de-esterification to the pharmacologically inactive metabolite, ritalinic acid. nih.govresearchgate.nettaylorandfrancis.com This hydrolysis is catalyzed almost exclusively by the enzyme Carboxylesterase 1 (CES1), which is found in large quantities in the human liver. nih.govwikipedia.orgnih.govclinpgx.org CES1-mediated hydrolysis is the major route of first-pass metabolism for orally administered methylphenidate. nih.govbohrium.comdrugbank.com While other carboxylesterase enzymes like CES2 and CES3 exist, they show no catalytic activity towards methylphenidate, establishing CES1 as the key enzyme in this metabolic step. nih.govbohrium.comdrugbank.com The biotransformation by CES1 is rapid and extensive, leading to ritalinic acid as the main metabolite. fda.gov Genetic variations in the CES1 gene can lead to altered enzyme activity, which in turn affects methylphenidate metabolism and plasma concentrations. taylorandfrancis.comfrontiersin.org
Methylphenidate is a racemic mixture of d-threo and l-threo enantiomers. nih.govdrugbank.com The CES1 enzyme demonstrates significant stereoselectivity, preferentially metabolizing the l-threo-isomer of methylphenidate. nih.govclinpgx.org The catalytic efficiency of CES1 is approximately 6 to 7 times higher for l-threo-methylphenidate compared to the pharmacologically active d-threo-methylphenidate. researchgate.netd-nb.info This pronounced stereoselective clearance results in the l-isomer being eliminated much faster than the d-isomer. nih.govbohrium.comdrugbank.com Consequently, the d-isomer is the primary form found in plasma following administration of the racemic mixture. nih.govclinpgx.org This enantioselective metabolism explains the low absolute bioavailability of l-threo-methylphenidate (around 5% or less) compared to that of d-threo-methylphenidate (around 22-23%). fda.govd-nb.info
| Enantiomer | Catalytic Efficiency (kcat/Km, mM⁻¹ min⁻¹) | Reference |
|---|---|---|
| l-threo-methylphenidate | 7.7 | nih.govbohrium.comdrugbank.com |
| d-threo-methylphenidate | 1.3 - 2.1 | nih.govbohrium.comdrugbank.com |
Studies utilizing various in vitro systems have confirmed the central role of CES1 in methylphenidate hydrolysis. Research using purified native and recombinant human liver CES1A1 expressed in Sf9 insect cells demonstrated high catalytic efficiency for both methylphenidate enantiomers. nih.govbohrium.comdrugbank.com In contrast, CES2 and CES3 isoenzymes showed no detectable catalytic activity. nih.govbohrium.com Experiments with cryopreserved human hepatocytes (cPHHs) also showed rapid metabolism of methylphenidate, with l-MPH exhibiting a much shorter half-life (72.9 min) than d-MPH (217 min), further supporting the stereoselective nature of the hydrolysis. taylorandfrancis.com In these hepatocyte models, substantial amounts of ritalinic acid were detected following incubation with both racemic methylphenidate and pure d-methylphenidate. taylorandfrancis.com
Further Biotransformation of Ritalinic Acid
Once formed, ritalinic acid is not metabolically inert in all environments. While it is the primary and inactive human metabolite excreted in urine, it can be further transformed by microorganisms. nih.govresearchgate.netwikipedia.org
Research has demonstrated that ritalinic acid can be biodegraded and utilized as a sole source of carbon and nitrogen by various microbial strains. researchgate.netnih.gov This suggests that ritalinic acid, which enters the environment through wastewater, is not persistent and can be broken down by bacteria. researchgate.netnih.gov The metabolic pathway can differ depending on the specific microbial strain and environmental conditions, such as the availability of nitrogen. nih.gov For example, Nocardioides sp. strain MW5 was found to transform 34% of ritalinic acid into a novel imidazole-based alkaloid metabolite, while mineralizing another 52% into CO2. nih.gov This indicates that complete degradation of the molecule can occur. researchgate.net
Several bacterial strains capable of degrading ritalinic acid have been isolated from various environmental samples. researchgate.net These isolates can serve as model organisms for studying the catabolism of ritalinic acid. nih.gov The genus Nocardioides is noted for its ability to endure low-nutrient conditions and degrade a variety of hard-to-degrade pollutants, including aromatic compounds and nitrogen heterocycles like ritalinic acid. researchgate.netmdpi.com Similarly, Arthrobacter species are known for their resistance to various pharmaceuticals and their use in bioremediation. researchgate.net
| Genus | Species/Strain | Key Finding | Reference |
|---|---|---|---|
| Arthrobacter sp. | MW1, MW2, MW3 | Can use ritalinic acid as a sole carbon and nitrogen source. | researchgate.netnih.gov |
| Phycicoccus sp. | MW4 | Can use ritalinic acid as a sole carbon and nitrogen source. | researchgate.netnih.gov |
| Nocardioides sp. | MW5 | Transforms ritalinic acid into a novel metabolite and mineralizes it to CO2. | researchgate.netnih.govnih.gov |
Microbial Degradation Pathways of Ritalinic Acid
Characterization of Novel Metabolites from Microbial Biotransformation
Recent research has demonstrated that ritalinic acid, previously considered poorly degradable, can be biotransformed by various microorganisms. nih.gov These microbes utilize ritalinic acid as a sole source of carbon and nitrogen, leading to the formation of novel metabolites. nih.govresearchgate.net
A study identified five bacterial strains capable of biodegrading ritalinic acid, isolated from different environmental samples. These strains were identified as Arthrobacter sp. (strains MW1, MW2, and MW3), Phycicoccus sp. (strain MW4), and Nocardioides sp. (strain MW5). nih.govresearchgate.net The metabolic pathways appear to differ depending on the specific strain and environmental conditions, particularly the availability of nitrogen. nih.gov
In-depth investigation into the biotransformation by Nocardioides sp. strain MW5 revealed the formation of a previously unknown, dead-end metabolite. nih.gov This novel compound was identified through High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) analyses as an imidazole-based alkaloid cation with the chemical formula 11-[3-(formylamino)propyl]-1,2,3,4,6,7,8,9-octahydrodipyrido[1,2-a:1',2'-c]imidazole-5-ium. nih.gov
Quantitative analysis of the biotransformation of ritalinic acid by Nocardioides sp. strain MW5 showed that a significant portion of the initial compound is converted into this novel metabolite or mineralized.
| Parameter | Value |
| Microorganism | Nocardioides sp. strain MW5 |
| Substrate | Ritalinic Acid |
| Transformation to Novel Metabolite | 34% |
| Mineralization to CO2 | 52% |
| Biodegradability of Novel Metabolite | Not biodegradable (in OECD 301 F test) |
Data sourced from a study on the biodegradation of ritalinic acid by Nocardioides sp. nih.gov
Laccase-Mediated Biotransformation of Ritalinic Acid
The biotransformation of ritalinic acid has also been investigated using enzymes, specifically laccase. nih.gov Laccases are multi-copper oxidases that can catalyze the oxidation of a wide range of substrates. nih.gov Studies have shown that the effective transformation of ritalinic acid by laccase requires the presence of a mediator. nih.gov
The most effective system identified for this biotransformation involves the laccase from the fungus Trametes versicolor 159 in the presence of the 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) mediator. nih.gov In the absence of TEMPO, no significant transformation of ritalinic acid was observed. nih.gov The biotransformation results in several products, indicating a complex reaction pathway. nih.gov
The primary transformation products identified through Liquid Chromatography-Mass Spectrometry (LC-MS) analysis include an N-methyl derivative of ritalinic acid, as well as aldehyde and alcohol derivatives resulting from reduction. nih.gov A variety of intermediate complexes with the oxoammonium ion of TEMPO were also detected. nih.gov
| Parameter | Details |
| Enzyme | Laccase from T. versicolor 159 |
| Mediator | 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) |
| Main Transformation Product | N-methyl derivative of ritalinic acid |
| Other Transformation Products | Aldehyde and alcohol derivatives |
| Intermediates | Complexes with oxoammonium ion of TEMPO |
This table summarizes the key findings from a study on the laccase-mediated biotransformation of ritalinic acid. nih.gov
Ritalinic Acid as a Biochemical End-Product in Metabolism Studies
In human metabolism, DL-threo-ritalinic acid is the principal and pharmacologically inactive end-product of methylphenidate biotransformation. nih.govfda.govtaylorandfrancis.comresearchgate.net The primary metabolic pathway involves the de-esterification of methylphenidate, a reaction catalyzed by the enzyme carboxylesterase 1 (CES1), which is predominantly expressed in the liver. nih.govresearchgate.net This process is highly stereoselective, favoring the hydrolysis of l-threo-methylphenidate. nih.gov
Numerous pharmacokinetic studies in humans have consistently shown that a substantial portion of an administered dose of methylphenidate is excreted in the urine as ritalinic acid. nih.govfda.govresearchgate.net This highlights the significance of this metabolic pathway in the clearance of the parent drug.
The high percentage of methylphenidate converted to and excreted as ritalinic acid makes it a key biomarker in studies monitoring methylphenidate consumption. nih.gov
| Parameter | Finding |
| Metabolic Pathway | De-esterification of methylphenidate |
| Primary Enzyme | Carboxylesterase 1 (CES1) |
| Metabolic Product | DL-threo-Ritalinic Acid (inactive) |
| Urinary Excretion of Ritalinic Acid | 60-80% of an oral dose |
| Urinary Excretion of Unchanged Methylphenidate | < 1% |
| Excretion Timeframe | Within 48 hours |
This table presents a summary of pharmacokinetic data for ritalinic acid as a metabolic end-product. nih.govnih.govfda.govresearchgate.net
Advanced Analytical Techniques for Ritalinic Acid Quantification and Characterization in Research
Chromatographic Methodologies for Enantiomeric Separation and Quantification
Chromatographic techniques are fundamental to the separation and quantification of ritalinic acid enantiomers from complex biological matrices. Chiral chromatography, in particular, is essential for resolving the d- and l-threo-isomers, which is crucial for understanding their distinct pharmacokinetic and pharmacodynamic profiles.
Chiral Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the enantioselective analysis of ritalinic acid. researchgate.netresearchgate.net This method offers high sensitivity and selectivity, allowing for the accurate quantification of individual enantiomers in various biological samples. nih.govnih.govnih.gov
Researchers have developed and validated numerous LC-MS/MS methods for quantifying the enantiomers of methylphenidate and its primary metabolite, ritalinic acid, in matrices such as blood, plasma, and oral fluid. researchgate.netnih.gov These methods typically involve a sample preparation step, such as protein precipitation or solid-phase extraction, followed by chromatographic separation on a chiral stationary phase. researchgate.netresearchgate.net The separated enantiomers are then detected and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity. nih.gov
The validation of these methods is critical and is performed according to international guidelines to ensure reliability. researchgate.netresearchgate.net Key validation parameters include linearity, accuracy, precision, recovery, and the limits of detection (LOD) and quantification (LOQ). researchgate.netnih.govgavinpublishers.com For instance, one validated method demonstrated linearity in the range of 0.5 to 500 ng/g for ritalinic acid enantiomers in blood, with coefficients of variation below 15% and accuracy between 89% and 94%. researchgate.netresearchgate.net Another study focusing on oral fluid analysis reported an LOD of 0.2 ng/mL and an LOQ of 0.5 ng/mL for ritalinic acid. nih.gov
The application of these validated LC-MS/MS methods has been instrumental in pharmacokinetic studies, providing valuable data on the differential metabolism and clearance of methylphenidate enantiomers. researchgate.net For example, studies have shown that in the presence of ethanol, methylphenidate can be transesterified to ethylphenidate, and the concentrations of ritalinic acid are consequently lower. researchgate.net
Below is a table summarizing the performance characteristics of a representative chiral LC-MS/MS method for the quantification of ritalinic acid enantiomers in blood.
| Parameter | d-threo-Ritalinic Acid | l-threo-Ritalinic Acid |
| Linear Range | 0.5–500 ng/g | 0.5–500 ng/g |
| Accuracy | 89–94% | 89–94% |
| Precision (CV) | < 15% | < 15% |
| LOD | 0.5 ng/mL | 0.5 ng/mL |
| LOQ | 0.5 ng/mL | 0.5 ng/mL |
This table presents example data synthesized from multiple sources for illustrative purposes. researchgate.netresearchgate.net
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to LC for the chiral analysis of thermally labile and moderately low-weight compounds like ritalinic acid. researchgate.netnih.gov SFC offers several advantages, including higher chromatographic efficiency, which can lead to faster analysis times, and the use of more environmentally friendly mobile phases, typically based on supercritical carbon dioxide. chromatographyonline.comafmps.be
A validated SFC method has been successfully developed for the simultaneous enantiomeric separation and quantification of methylphenidate, ethylphenidate, and ritalinic acid in blood. researchgate.netnih.gov This method utilizes a solid-phase extraction (SPE) sample preparation step followed by analysis on a chiral stationary phase. nih.gov The SFC system is often coupled with a mass spectrometer (SFC-MS/MS) for sensitive and selective detection. chromatographyonline.com
The validation of this SFC method demonstrated a linear range for ritalinic acid of 10–1000 ng/mL in blood, with a bias ranging from -8.6% to 0.8% and a precision within 15.4%. researchgate.netnih.gov The application of this technique to authentic samples has shown that the quantitative results for ritalinic acid are comparable to those obtained with achiral methods. nih.gov This highlights the robustness and reliability of SFC for chiral bioanalysis in research settings. researchgate.netnih.gov
The following table summarizes the validation parameters for an SFC method for the quantification of ritalinic acid enantiomers.
| Parameter | Value |
| Linear Range | 10–1000 ng/mL |
| Bias | -8.6% to 0.8% |
| Precision (CV) | < 15.4% |
This table presents example data synthesized from a research study for illustrative purposes. researchgate.netnih.gov
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the definitive structural elucidation of ritalinic acid stereoisomers. These methods provide detailed information about the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its chemical properties and biological activity.
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of crystalline compounds. This technique has been successfully applied to the structural analysis of (±)-threo-ritalinic acid. nih.gov By hydrolyzing (±)-threo-methylphenidate and crystallizing the resulting free acid, researchers were able to obtain colorless prisms suitable for X-ray diffraction analysis. nih.gov
The analysis revealed that crystals of (±)-threo-ritalinic acid belong to the P21/n space group and that the molecules form intermolecular hydrogen bonds. nih.govresearchgate.net A key finding from the crystal structure was the antiperiplanar disposition of the hydrogen atoms of the (HOOC-)CH-CH(piperidine) group. nih.govresearchgate.net This conformational information is vital for understanding the molecule's preferred shape in the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. semanticscholar.orgrsc.orgresearchgate.net For ritalinic acid, NMR analysis has been used to confirm that the antiperiplanar disposition of the hydrogen atoms of the (HOOC-)CH-CH(piperidine) group, observed in the solid state by X-ray crystallography, is also maintained in solution. nih.govresearchgate.net
This consistency between the solid-state and solution-state conformations suggests that this is a stable and preferred arrangement for the molecule. nih.gov The structural insights gained from NMR, combined with X-ray crystallography data, provide a comprehensive understanding of the stereochemical features of DL-threo-ritalinic acid. nih.govresearchgate.net
Development and Validation of Analytical Methods for Research Matrices
The development and validation of robust analytical methods are critical for obtaining reliable and reproducible data in research involving ritalinic acid. nih.govgavinpublishers.com These methods must be tailored to the specific research matrix, which can range from biological fluids like blood, plasma, and oral fluid to other samples such as hair and urine. nih.govnih.govnih.govnih.gov
The development process involves optimizing sample preparation techniques (e.g., protein precipitation, solid-phase extraction, micro-QuEChERS), chromatographic conditions (e.g., column chemistry, mobile phase composition), and mass spectrometric parameters. researchgate.netresearchgate.netnih.gov The goal is to achieve a method that is sensitive, selective, accurate, and precise for the quantification of ritalinic acid enantiomers. tdl.org
Validation is performed according to established guidelines to ensure the method is fit for its intended purpose. researchgate.netresearchgate.net Key validation parameters that are assessed include:
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. gavinpublishers.com
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. researchgate.netresearchgate.netresearchgate.net
Accuracy: The closeness of the measured value to the true value. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.netnih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix. researchgate.net
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. researchgate.net
The table below provides a summary of validation parameters from a study that developed a method for the analysis of ritalinic acid in oral fluid. nih.gov
| Validation Parameter | Result |
| Linearity Range | 0.5–50 ng/mL |
| LOD | 0.5 ng/mL |
| LOQ | 0.5 ng/mL |
| Within-run Imprecision (CV) | < 18.7% |
| Between-run Imprecision (CV) | < 17.0% |
| Bias | < 7.7% |
This table presents example data synthesized from a research study for illustrative purposes. nih.gov
The successful development and validation of these advanced analytical methods are fundamental to advancing research on the pharmacokinetics, metabolism, and biological effects of DL-threo-ritalinic acid hydrochloride and its individual stereoisomers. nih.govtdl.org
Research Applications of Ritalinic Acid As a Biochemical Marker and Intermediate
Ritalinic Acid in Environmental Monitoring and Sewage Epidemiology Studies
The increasing use of pharmaceuticals has led to their presence in the environment, raising concerns about potential ecological impacts. Ritalinic acid, being the major metabolite of methylphenidate, is a key analyte in environmental monitoring, particularly in wastewater-based epidemiology. nbinno.comnih.gov Studies have detected its presence in both untreated and treated wastewater, making it a valuable marker for assessing the consumption of methylphenidate within a community. nih.gov
Research has shown that while methylphenidate itself can be found in wastewater, its primary metabolite, ritalinic acid, is often detected at higher concentrations, ranging from 50 to 300 ng/L in treated effluent. nih.gov In untreated wastewater, levels of methylphenidate have been found as high as 1500 ng/L. nih.gov The stability of ritalinic acid in wastewater matrices makes it a reliable indicator for tracking methylphenidate usage trends, such as potential increases during periods of academic stress on college campuses. nih.govpugetsound.edu The study of its biodegradation is also a significant area of environmental science, aimed at developing strategies to mitigate pharmaceutical pollution. nbinno.com
Utilization in Forensic Toxicology Research as a Marker of Methylphenidate Exposure
In the field of forensic toxicology, DL-threo-ritalinic acid hydrochloride is an indispensable biomarker for confirming the use or abuse of methylphenidate. academyjournals.net Since methylphenidate is extensively metabolized to ritalinic acid, the detection of the metabolite in biological samples provides a reliable indicator of exposure. wikipedia.orgresearchgate.net Approximately 70% of a methylphenidate dose is excreted in the urine as ritalinic acid. researchgate.net
Analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated for the sensitive and specific quantification of ritalinic acid in various biological matrices, including urine, blood, plasma, and oral fluid. nih.govnih.govnih.gov Forensic investigations have shown that in postmortem cases, ritalinic acid is present at concentrations 10-20 times higher than the parent drug. researchgate.netnih.gov This is also observed in blood samples from living subjects. nih.gov The analysis of ritalinic acid is crucial for compliance monitoring in treatment programs and in legal and medical investigations. academyjournals.netnih.gov
| Biological Matrix | Primary Analytical Method | Key Findings |
|---|---|---|
| Urine | LC-MS/MS nih.gov | Considered a necessary method to ensure compliance with treatment programs. nih.gov |
| Blood / Plasma | Chiral LC-MS/MS nih.govoup.com | Ritalinic acid concentrations are 10-20 times higher than methylphenidate. nih.gov |
| Oral Fluid | LC-MS/MS nih.govnih.gov | Non-invasive sample collection is advantageous, especially with children. nih.gov Ritalinic acid concentrations are significantly lower than in blood. nih.gov |
Intermediate in the Synthesis of Methylphenidate Analogues and Derivatives for Research Purposes
This compound serves as a vital starting material, or intermediate, in the chemical synthesis of methylphenidate and its various analogues for research purposes. wikipedia.orgnbinno.com Its carboxylic acid and secondary amine functionalities allow for a range of chemical modifications. The esterification of ritalinic acid is a key step in synthesizing not only methylphenidate but also other ester derivatives like ethylphenidate and isopropylphenidate. wikipedia.orggoogle.com
Various synthetic methodologies have been developed that utilize ritalinic acid. These processes often involve reacting the acid with an alcohol (such as methanol (B129727) for methylphenidate synthesis) in the presence of an acid catalyst. google.comgoogle.com This application is crucial for creating a library of methylphenidate-related compounds, which are instrumental in pharmacological research to study their binding affinities and effects on dopamine (B1211576) and serotonin (B10506) transporters. nih.govresearchgate.net The synthesis of deuterium-labeled ritalinic acid has also been described for its use as an internal standard in mass spectrometry-based assays.
Research on Fluorescent Analogues of Methylphenidate Derived from Ritalinic Acid
To better understand the interaction of methylphenidate with its biological targets, researchers have developed fluorescent analogues. Ritalinic acid is a key intermediate in the synthesis of these molecular probes. nih.gov A notable synthetic route involves the initial N-protection of (D,L)-threo-methylphenidate hydrochloride with a Boc group, followed by hydrolysis under basic conditions to yield N-Boc-(D,L)-threo-ritalinic acid. nih.gov
This protected ritalinic acid derivative then serves as a scaffold for attaching fluorescent moieties. For example, it can undergo esterification with a linker molecule, which is subsequently deprotected and coupled to a fluorescent dye like Rhodamine Red. nih.gov The resulting fluorescent-methylphenidate analogues are valuable tools for studying drug-ligand interactions, such as binding to human Synapsin III, using advanced imaging techniques like Förster resonance energy transfer (FRET). nih.gov This research provides a functional design for fluorescent drug probes to investigate molecular interactions within cells.
Future Directions in Dl Threo Ritalinic Acid Hydrochloride Research
Exploration of Undiscovered Biotransformation Pathways and Metabolites
The primary biotransformation pathway of methylphenidate to ritalinic acid is well-established, occurring mainly in the liver through de-esterification catalyzed by carboxylesterase 1 (CES1). nih.govnih.gov This hydrolysis heavily favors the l-isomer of methylphenidate. nih.gov While 60-80% of a methylphenidate dose is excreted in the urine as ritalinic acid, other minor metabolic routes have been identified, hinting at a more complex biotransformation landscape than currently understood. google.comnih.govmayocliniclabs.com
Future research will likely focus on elucidating the full spectrum of enzymes and pathways involved in ritalinic acid formation and its subsequent metabolism. Although CES1 is the principal enzyme, the potential contribution of other esterases or metabolic systems, especially in individuals with CES1 genetic mutations, remains an area for exploration. sciencedaily.com
Furthermore, research has identified several minor metabolites, suggesting that the metabolic cascade is not fully mapped. nih.govricardinis.pt These include oxidative and hydroxylated derivatives which are also de-esterified to their corresponding ritalinic acid forms.
Table 1: Known Minor Metabolites Related to Ritalinic Acid
| Precursor Metabolite | Corresponding Ritalinic Acid Form | Percentage of Total Dose |
|---|---|---|
| p-hydroxy-methylphenidate | p-hydroxy-ritalinic acid | Up to 2.5% nih.gov |
Data sourced from pharmacokinetic studies in humans. nih.gov
A deeper investigation into these less-traveled metabolic routes is warranted. This could involve advanced metabolomic approaches to identify and quantify novel, low-abundance metabolites in various biological matrices. Understanding these pathways could clarify inter-individual variability in methylphenidate metabolism and response. For example, the formation of p-hydroxy-methylphenidate, which can be metabolized to p-hydroxy-ritalinic acid, suggests a role for aromatic hydroxylation, a pathway that could be influenced by cytochrome P450 enzymes. nih.gov While it was previously thought that CYP2D6 was involved, this has not been supported by human pharmacokinetic studies, leaving the specific enzymes involved in these minor pathways as a subject for future discovery. nih.gov
Development of Novel Synthetic Approaches for Stereoselective Production
DL-threo-Ritalinic acid hydrochloride is a crucial intermediate for the synthesis of methylphenidate and its analogs. wikipedia.org The stereochemistry of the molecule is critical, with the d-threo enantiomer of methylphenidate being the pharmacologically active form. nih.gov Consequently, developing efficient and highly stereoselective synthetic methods for producing specific isomers of ritalinic acid is a significant area of ongoing research.
Traditional synthetic routes often produce racemic mixtures that require challenging and often inefficient resolution steps to separate the desired enantiomers. google.com Future research is focused on asymmetric synthesis, which creates the desired stereoisomer directly, improving yield and purity.
Several innovative strategies are being explored:
Enzymatic Resolution: Utilizing enzymes like lactamases or amidases to selectively hydrolyze a specific stereoisomer from a racemic mixture, allowing for the separation of the desired ritalinic acid enantiomer.
Chiral Catalysts: The use of metal catalysts, such as rhodium complexes, in intermolecular C-H insertion reactions can directly produce enantioenriched methylphenidate analogues, which can then be hydrolyzed to the corresponding ritalinic acid. researchgate.netmyexperiment.org This approach offers a direct and atom-economical route.
Chiral Auxiliaries: While potentially less atom-economical, the use of chiral auxiliaries in reactions like aldol (B89426) condensations can provide excellent diastereoselectivity, guiding the formation of the correct stereochemistry. researchgate.net
Resolution with Chiral Acids: An improved process involves the resolution of dl-threo-ritalinic acid using a chiral carboxylic acid, such as a derivative of tartaric acid, to selectively precipitate the desired d-threo-enantiomer. google.com
Advanced Spectroscopic and Structural Characterization Techniques for Ritalinic Acid Conformational Studies
Understanding the three-dimensional structure and conformational dynamics of ritalinic acid is essential for comprehending its chemical properties and its relationship to its parent compound, methylphenidate. Advanced analytical techniques are being employed to provide a detailed picture of its molecular architecture.
X-ray crystallography has been instrumental in determining the solid-state structure of (±)-threo-ritalinic acid. nih.gov These studies have revealed a chair conformation for the piperidine (B6355638) ring and an antiperiplanar disposition of the hydrogen atoms on the chiral carbons of the (HOOC-)CH-CH- group. nih.govresearchgate.net This specific arrangement is understood to minimize unfavorable steric interactions. nih.gov
In addition to solid-state analysis, Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound's structure in solution, confirming that the antiperiplanar disposition is maintained. nih.gov
Future research will likely integrate these experimental techniques with advanced computational methods.
Computational Modeling: Programs like MM2-87 are used for conformational analysis to calculate the energy of different spatial arrangements and identify the global minimum, or the most stable conformation. nih.gov Such analyses have been performed on methylphenidate and can be extensively applied to ritalinic acid to predict its behavior in different solvent environments.
Quantum NMR (qNMR): This technique can be used for the structural elucidation of deuterated standards of ritalinic acid, helping to determine the precise location and percentage of deuterium (B1214612) incorporation, which is vital for its use as an internal standard in mass spectrometry. cerilliant.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While primarily a quantitative tool, LC-MS/MS is essential for separating and detecting ritalinic acid and its metabolites with high sensitivity and specificity in complex biological and environmental samples. mayocliniclabs.comquestdiagnostics.comresearchgate.netnih.gov This allows for the accurate monitoring needed to support both metabolic and environmental studies.
These combined approaches will provide a comprehensive understanding of the structural and dynamic properties of this compound, which is fundamental for all areas of its research.
Investigation of Ritalinic Acid in Emerging Research Fields
The scientific interest in this compound is expanding into new domains, particularly environmental science and its application as a synthetic building block in drug discovery.
Environmental Fate: As the primary human metabolite of methylphenidate, ritalinic acid is excreted in large quantities and enters aquatic systems through wastewater. nih.govresearchgate.net Studies have shown that it is frequently detected in wastewater treatment plant effluents, rivers, and even bank filtrate, indicating its widespread presence and persistence in the environment. nih.gov The removal rate in conventional sewage treatment plants is low, reported to be between 13% and 23%. nih.govresearchgate.net This stability raises concerns about potential ecotoxicological effects on aquatic wildlife. nih.gov
Table 2: Environmental Concentrations of Ritalinic Acid
| Water Source | Concentration Range (ng/L) |
|---|---|
| Wastewater Effluents | <50 - 170 nih.govresearchgate.net |
| German Rivers | 4 - 23 nih.gov |
Data from studies on the aquatic environment. nih.gov
Future research in this area will focus on several key aspects:
Ecotoxicology: Assessing the potential long-term effects of chronic, low-level exposure to ritalinic acid on various aquatic organisms. While one study showed it was not taken up in the tissues of certain fish and invertebrates, its broader impact on aquatic ecosystems is unknown. nih.gov
Biodegradation: Investigating the specific microbial pathways and environmental conditions that could lead to the degradation of ritalinic acid.
Advanced Water Treatment: Evaluating the effectiveness of advanced oxidation processes and other tertiary water treatment technologies for its removal from wastewater.
Drug Discovery Intermediate: DL-threo-Ritalinic acid serves as a key synthetic precursor for methylphenidate and its analogues. wikipedia.org Its molecular scaffold, containing the crucial phenyl and piperidine rings in a specific stereochemical arrangement, makes it a valuable starting material for medicinal chemists. By modifying the carboxylic acid group or other parts of the molecule, researchers can create libraries of novel compounds. These new chemical entities can then be screened for activity at various biological targets, not limited to the dopamine (B1211576) and norepinephrine (B1679862) transporters affected by methylphenidate. nih.gov This positions ritalinic acid as a versatile intermediate in the broader search for new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the primary analytical methods for identifying and quantifying DL-threo-Ritalinic Acid Hydrochloride in experimental samples?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is widely used, employing a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) and a mobile phase of methanol-buffer mixtures (e.g., 0.03 mol·L⁻¹ phosphate buffer). Calibration curves (linearity: 1–10 μg·mL⁻¹) and validation parameters (recovery: 99–101%, RSD <1.5%) should be established to ensure precision . Mass spectrometry (LC-MS) is recommended for structural confirmation and impurity profiling, especially for distinguishing stereoisomers .
Q. How can researchers optimize synthesis protocols for this compound to minimize racemization?
- Methodological Answer : Racemization during synthesis is influenced by reaction temperature and pH. Use low-temperature conditions (≤0°C) and buffered aqueous solutions (pH 4–6) to stabilize the threo configuration. Monitor reaction progress via thin-layer chromatography (TLC) with iodine vapor visualization, comparing Rf values against authentic standards. Post-synthesis, recrystallization in ethanol/water mixtures (70:30 v/v) enhances enantiomeric purity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA hazard communication standards (29 CFR 1910.1200):
- Use PPE (nitrile gloves, lab coat, safety goggles).
- Store in locked, ventilated cabinets away from oxidizers.
- Dispose of waste via approved chemical disposal facilities.
Emergency protocols include rinsing exposed skin/eyes with water for ≥15 minutes and seeking immediate medical attention for inhalation exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical data for this compound across studies?
- Methodological Answer : Discrepancies may arise from differing analytical conditions (e.g., NMR solvent polarity, HPLC column chemistry). Standardize protocols:
- Use chiral columns (e.g., Chiralpak AD-H) for HPLC to separate enantiomers.
- Validate NMR assignments with 2D techniques (COSY, NOESY) and compare with crystallographic data from the Cambridge Structural Database.
Cross-reference results with peer-reviewed studies using identical experimental parameters .
Q. What experimental designs are suitable for studying the metabolic pathways of this compound in vivo?
- Methodological Answer :
- Isotopic labeling : Synthesize ¹⁴C-labeled this compound to track metabolites via liquid scintillation counting.
- Animal models : Administer the compound intravenously (1–5 mg/kg) in rodents, collect plasma/liver samples at timed intervals, and analyze using LC-MS/MS.
- Enzyme inhibition assays : Incubate with hepatic microsomes (CYP450 isoforms) to identify primary metabolizing enzymes .
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies:
- Prepare solutions at pH 2–9 (using HCl/NaOH buffers) and store at 25°C, 40°C, and 60°C.
- Analyze degradation products weekly via HPLC-UV (λ = 210 nm).
- Calculate degradation rate constants (k) using first-order kinetics. Optimal stability is typically observed at pH 5–6 and 4°C storage .
Data Presentation and Critical Analysis
Q. What statistical approaches are recommended for interpreting variability in this compound bioassay results?
- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare inter-group variability. For dose-response studies, use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Report 95% confidence intervals and effect sizes (Cohen’s d) to contextualize biological significance .
Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Re-evaluate solvent purity and saturation methods. Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions. For nonpolar solvents (e.g., hexane), employ sonication (30 min at 45 kHz) to ensure equilibrium. Publish raw data (e.g., solubility vs. temperature curves) to facilitate cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
